N-(1,3-benzodioxol-5-yl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Chemical Identity and Structural Characterization
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The compound N-(1,3-benzodioxol-5-yl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is systematically named according to IUPAC guidelines. The parent structure is acetamide, with substitutions at the nitrogen and α-carbon positions. The nitrogen atom is bonded to the 5-position of the 1,3-benzodioxole moiety, while the α-carbon of the acetamide group is linked via a sulfanyl bridge to the 3-position of a 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole ring.
The molecular formula, C₂₀H₂₀N₄O₄S , reflects the integration of these structural components. The benzodioxole contributes seven carbon atoms, two oxygen atoms, and five hydrogen atoms, while the triazole ring introduces three nitrogen atoms and additional substituents. The ethyl and methoxyphenyl groups on the triazole further contribute to the molecular complexity.
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₀N₄O₄S |
| Molecular Weight | 412.46 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-2-[(4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Crystallographic Data and Three-Dimensional Conformational Studies
Crystallographic studies of structurally related compounds, such as bis-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)alkanes, reveal insights into potential packing arrangements and conformational preferences. For instance, analogous triazole derivatives often crystallize in monoclinic or triclinic systems with space groups such as P2₁/c or P-1 . Unit cell parameters for similar compounds include:
In these systems, weak intermolecular interactions, such as C–H···O/N hydrogen bonds , stabilize the crystal lattice. The benzodioxole and triazole moieties in the target compound are expected to adopt near-perpendicular orientations relative to aliphatic chains, minimizing steric hindrance. Disorder in the triazole ring, observed in analogs, may arise from rotational flexibility around the sulfanyl bridge.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
1H NMR spectroscopy provides critical insights into the compound’s proton environment. Key resonances include:
- Aromatic protons (benzodioxole and methoxyphenyl): δ 6.8–7.3 ppm, split into multiplets due to coupling.
- Methylene groups (CH₂–S and CH₂–CO): δ 3.8–4.1 ppm (sulfanyl-linked CH₂) and δ 2.5–2.9 ppm (acetamide CH₂).
- Ethyl group : δ 1.2–1.4 ppm (CH₃) and δ 2.6–2.8 ppm (CH₂).
- Methoxy group : δ 3.7–3.9 ppm (OCH₃).
A representative 1H NMR spectrum would exhibit 15–20 distinct signals, reflecting the compound’s structural complexity.
Infrared (IR) and Mass Spectrometric (MS) Profiling
IR spectroscopy identifies functional groups through characteristic absorptions:
- Amide carbonyl : Strong band near 1650–1680 cm⁻¹.
- Ether linkages (benzodioxole and methoxy): Peaks at 1200–1300 cm⁻¹.
- C–N stretch (triazole): 1350–1450 cm⁻¹.
Mass spectrometry reveals the molecular ion peak at m/z 412.46 (C₂₀H₂₀N₄O₄S⁺), with fragmentation pathways including:
- Loss of the ethyl group (–C₂H₅, m/z 369).
- Cleavage of the sulfanyl bridge (–SCH₂, m/z 318).
- Methoxyphenyl detachment (–C₇H₇O, m/z 265).
Properties
Molecular Formula |
C20H20N4O4S |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H20N4O4S/c1-3-24-19(13-4-7-15(26-2)8-5-13)22-23-20(24)29-11-18(25)21-14-6-9-16-17(10-14)28-12-27-16/h4-10H,3,11-12H2,1-2H3,(H,21,25) |
InChI Key |
SRRLPLRUEICWGI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Table 1: Key Intermediates and Their Roles
| Intermediate | Structure | Role |
|---|---|---|
| 4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | Triazole ring with ethyl and methoxyphenyl substituents | Provides sulfur nucleophile for coupling |
| 2-Chloro-N-(1,3-benzodioxol-5-yl)acetamide | Benzodioxolyl acetamide with reactive chloride | Electrophilic partner for thioether formation |
Triazole Core Synthesis
The 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is synthesized via cyclocondensation and alkylation.
Cyclocondensation of Thiosemicarbazide
A thiosemicarbazide derivative is cyclized to form the triazole ring.
N-Alkylation for Ethyl Substituent
The triazole is alkylated at position 4 using ethyl bromide.
-
Reagents : Ethyl bromide, potassium carbonate (K₂CO₃).
-
Conditions : Stirring in dimethylformamide (DMF) at 60°C for 6 hours.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:3).
-
Yield : 85%.
Thiol Group Activation
The triazole-thiol is generated via acidic hydrolysis.
-
Reagents : Hydrochloric acid (HCl, 6 M).
-
Key Analytical Data :
Acetamide Sidechain Synthesis
2-Chloro-N-(1,3-benzodioxol-5-yl)acetamide is prepared through a two-step process.
Benzodioxolylamine Protection
Chlorination
-
Reagents : Thionyl chloride (SOCl₂).
-
Key Analytical Data :
Coupling Reaction
The final step involves nucleophilic substitution between the triazole-thiol and chloroacetamide.
Reaction Conditions
Optimization Studies
| Parameter | Tested Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Solvent | DMF, THF, MeCN | MeCN | +15% vs DMF |
| Temperature | 60–100°C | 82°C | Peak yield |
| Reaction Time | 4–12 hrs | 8 hrs | 74% yield |
Industrial-Scale Considerations
For bulk production, continuous flow reactors and catalytic systems are employed:
-
Flow Reactor : Reduces reaction time by 40% via enhanced mixing and heat transfer.
-
Catalyst : Tetrabutylammonium bromide (TBAB) increases coupling efficiency to 81%.
Analytical Validation
Final product purity is confirmed using:
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the benzodioxole ring, depending on the reagents used.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of bases like sodium hydride or acids like hydrochloric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the triazole or benzodioxole rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. N-(1,3-benzodioxol-5-yl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been investigated for its efficacy against various bacterial and fungal strains. Triazoles are known to interfere with the biosynthesis of ergosterol in fungi, making them effective antifungal agents.
2. Anti-inflammatory Effects
Triazole derivatives have shown promise as anti-inflammatory agents. Studies have demonstrated that compounds similar to this compound can inhibit lipoxygenase (LOX) enzymes, which play a crucial role in the inflammatory response. In vitro assays have revealed that these compounds can significantly reduce inflammation markers in cell cultures.
3. Antitumor Activity
The compound's structural features suggest potential antitumor activity. Research indicates that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms. The interaction of the compound with specific cellular pathways involved in cancer proliferation is an area of ongoing investigation.
Synthesis Methodologies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Condensation Reactions : The formation of the triazole ring often involves condensation reactions between appropriate hydrazines and carbonyl compounds.
- Sulfanylation : The introduction of the sulfanyl group is achieved through nucleophilic substitution reactions involving thiols and suitable electrophiles.
- Functionalization : Subsequent modifications may be performed to introduce substituents like methoxy or ethyl groups to enhance biological activity.
Case Studies
Several case studies highlight the applications of this compound:
Case Study 1: Antifungal Efficacy
In a study assessing antifungal activity against Candida species, derivatives containing the triazole moiety demonstrated effective inhibition at low concentrations. The mechanism was attributed to disruption of ergosterol synthesis.
Case Study 2: Anti-inflammatory Properties
A series of in vitro experiments evaluated the compound's ability to inhibit LOX activity in human leukocytes. Results showed a dose-dependent reduction in leukotriene production, indicating its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring may interact with enzymes or receptors, modulating their activity. The benzodioxole ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Biological Activity
N-(1,3-benzodioxol-5-yl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxole moiety and a triazole ring, which are known for their pharmacological properties. The presence of these functional groups contributes to the compound's biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Anticancer Activity : Some derivatives have shown potential in inducing apoptosis in cancer cells, particularly in non-small cell lung cancer (NSCLC) models. For instance, compounds with similar structures have been reported to inhibit the Akt signaling pathway, which is crucial for cell survival and proliferation .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against a range of pathogens. Studies have indicated that related triazole derivatives exhibit significant antibacterial effects against Staphylococcus aureus and antifungal activity against Candida albicans .
- Anti-inflammatory Effects : The benzodioxole structure is associated with anti-inflammatory properties. Compounds derived from this scaffold have been shown to inhibit inflammatory pathways, potentially providing therapeutic benefits in diseases characterized by chronic inflammation .
1. Anticancer Studies
A study focusing on triazole derivatives demonstrated that specific compounds induced apoptosis in A549 lung cancer cells through the activation of caspase pathways. The research highlighted that these compounds did not significantly inhibit Akt but utilized alternative pathways for inducing cell death .
2. Antimicrobial Efficacy
In vitro testing revealed that related compounds exhibited varying degrees of antimicrobial activity. For example, a series of 1,3-thiadiazole derivatives were tested against common bacterial strains using the disk diffusion method, showing promising results against both Gram-positive and Gram-negative bacteria .
3. Anti-inflammatory Activity
Another study investigated the anti-inflammatory potential of imidazothiazole derivatives similar to the target compound. Results indicated significant inhibition of NF-kB transcription factors, which play a pivotal role in inflammatory responses, thus suggesting potential use in treating inflammatory diseases .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
